

ATTO 647 Dye: A Technical Guide to its Physicochemical Properties for Researchers

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Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

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This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the **ATTO 647** fluorescent dye, with a specific focus on its charge and hydrophilicity. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling in their work.

Core Physicochemical Properties of ATTO 647

ATTO 647 is a fluorescent label belonging to a new generation of dyes for the red spectral region.[1] It is widely used in life sciences for labeling biomolecules such as DNA, RNA, and proteins.[2] Key characteristics of this dye include strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2]

Charge Characteristics

ATTO 647 is a zwitterionic dye, meaning it contains both positive and negative charges, resulting in a net electrical charge of zero at physiological pH.[1][2][3][4] This neutral charge characteristic is advantageous in many biological applications as it minimizes non-specific electrostatic interactions with cellular components.

It is important to distinguish **ATTO 647** from a related dye, **ATTO 647N**. While spectrally similar, **ATTO 647N** is a cationic dye that carries a net electrical charge of +1 after conjugation to a substrate.[5][6]

Hydrophilicity

ATTO 647 is characterized by its good water solubility and is described as a very hydrophilic dye.[1][3][7] This high degree of hydrophilicity helps to prevent aggregation and non-specific binding to hydrophobic surfaces, which can be a source of background signal in fluorescence-based assays. In contrast, the related **ATTO 647N** is described as moderately hydrophilic.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **ATTO 647** and its cationic counterpart, **ATTO 647N**, for comparative purposes.

Table 1: Physicochemical Properties of **ATTO 647** and **ATTO 647N**

Property	ATTO 647	ATTO 647N	Source
Net Electrical Charge	0 (Zwitterionic)	+1 (Cationic)	[1][2][3][4][5][6]
Hydrophilicity	Good water solubility, very hydrophilic	Moderately hydrophilic	[1][3][5][7][8]

Table 2: Optical Properties of **ATTO 647** and **ATTO 647N** (Carboxy Derivatives in Aqueous Solution)

Property	ATTO 647	ATTO 647N	Source
Absorption Maximum (λ_{abs})	647 nm	647 nm	[1][2][4][6]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	$1.5 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2][4][6]
Fluorescence Maximum (λ_{fl})	667 nm	667 nm	[1][2][4][6]
Fluorescence Quantum Yield (η_{fl})	20%	65%	[1][2][4][6][7]
Fluorescence Lifetime (τ_{fl})	2.4 ns	3.5 ns	[1][2][6][7]

Experimental Protocols

While specific experimental protocols for determining the charge and hydrophilicity of the **ATTO 647** dye itself are not detailed in the provided search results, general methodologies for characterizing these properties for fluorescent dyes are well-established.

General Protocol for Protein Labeling with ATTO 647 NHS Ester

This protocol is a generalized procedure for the covalent labeling of proteins with **ATTO 647** NHS ester, a common derivative used for targeting primary amines.

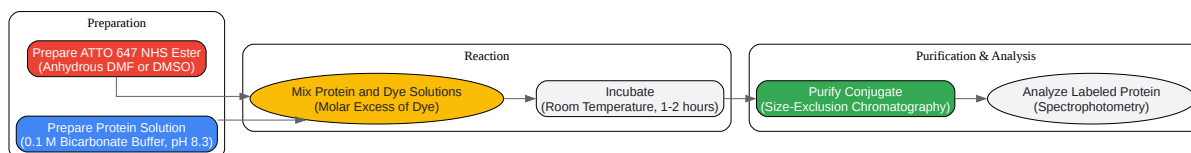
- **Protein Preparation:** Dissolve the protein to be labeled in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.^[2] Ensure the protein solution is free of amine-containing substances like Tris or glycine.^[2] If necessary, dialyze the protein against a suitable buffer such as PBS.^[2]
- **Dye Solution Preparation:** Immediately before use, dissolve the **ATTO 647** NHS ester in an anhydrous, amine-free solvent such as DMF or DMSO to a concentration of 2 mg/mL.^[2]
- **Conjugation Reaction:** Add a molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio will vary depending on the protein and should be determined empirically.^[2] A good starting point for antibodies is a molar ratio of 8:1 or higher.^[2]
- **Incubation:** Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).^[9]

Conceptual Workflow for Determining Dye Hydrophilicity (Partition Coefficient)

The hydrophilicity of a compound is often quantified by its partition coefficient (logP), which measures its distribution between an organic and an aqueous phase.^[10]

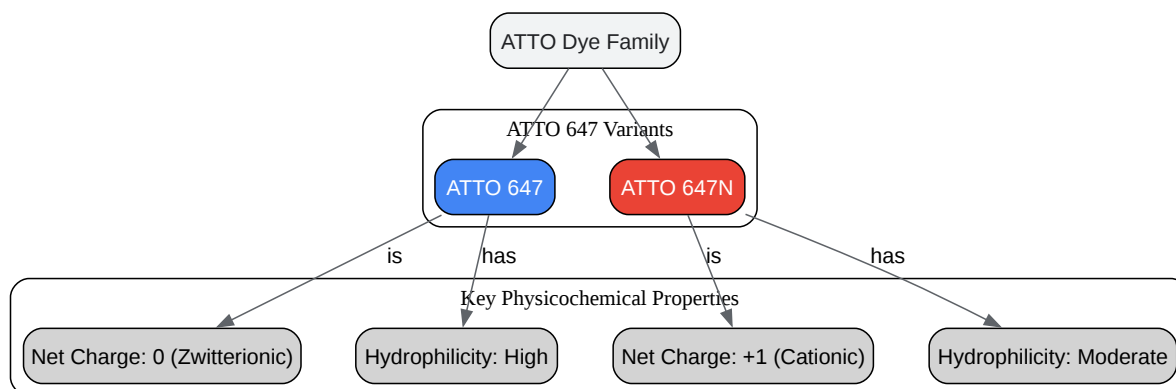
- Phase Preparation: Prepare a biphasic system of n-octanol and water.
- Dye Partitioning: Dissolve a known amount of the dye in one of the phases and then mix thoroughly with the other phase.
- Equilibration: Allow the two phases to separate completely.
- Concentration Measurement: Determine the concentration of the dye in each phase using UV-Vis spectrophotometry by measuring the absorbance at the dye's λ_{max} .^[11]
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.^[10] A negative logP value indicates hydrophilicity.^[10]

Visualizations



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Caption: Workflow for Antibody Labeling with **ATTO 647** NHS Ester.



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Caption: Relationship between **ATTO 647** Variants and their Properties.

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